Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate
CAS No.: 613240-18-9
Cat. No.: VC3869139
Molecular Formula: C13H10F3NO3
Molecular Weight: 285.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 613240-18-9 |
|---|---|
| Molecular Formula | C13H10F3NO3 |
| Molecular Weight | 285.22 g/mol |
| IUPAC Name | ethyl 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate |
| Standard InChI | InChI=1S/C13H10F3NO3/c1-2-19-12(18)10-7-11(20-17-10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3 |
| Standard InChI Key | MKMLEMDGZCVWJB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate is defined by the IUPAC name ethyl 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate. Its canonical SMILES representation is CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C(F)(F)F, reflecting the ester group at position 3 of the isoxazole ring and the para-substituted trifluoromethylphenyl moiety. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 285.22 g/mol | |
| Exact Mass | 285.061 g/mol | |
| PSA (Polar Surface Area) | 52.33 Ų | |
| LogP (Partition Coefficient) | 3.54 |
Structural Analysis
X-ray crystallography of analogous isoxazole derivatives reveals planar configurations, with dihedral angles between the carboxylate and isoxazole rings measuring approximately 0.92°–1.58° . The trifluoromethyl group enhances electronic withdrawal, stabilizing the aromatic system and influencing intermolecular interactions .
Synthesis and Production Methods
Cycloaddition and Functionalization
Industrial synthesis typically employs a 1,3-dipolar cycloaddition between nitrile oxides and alkynes to construct the isoxazole core. For this compound, p-trifluoromethylacetophenone reacts with diethyl oxalate under basic conditions to form a diketone intermediate, which undergoes condensation with hydroxylamine hydrochloride to yield the isoxazole ring . Subsequent esterification introduces the ethyl carboxylate group (Fig. 1).
Key Reaction Steps:
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Diketone Formation:
-
Isoxazole Cyclization:
-
Esterification:
Acid-catalyzed reaction with ethanol to finalize the ethyl ester .
| Parameter | Conditions | Yield |
|---|---|---|
| Cyclization | Ethanol, reflux, 4 hrs | 33% |
| Purity | Recrystallization (ethyl acetate) | >95% |
Industrial Optimization
Metal-free protocols and microwave-assisted synthesis reduce reaction times and improve yields (up to 45% in sulfolane solvent) .
Physicochemical Properties
Thermal and Solubility Profile
The compound exhibits a melting point of 133.0–134.0°C, with moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) and low aqueous solubility (LogP = 3.54) . Its trifluoromethyl group enhances lipid permeability, favoring blood-brain barrier penetration.
Spectroscopic Data
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IR (KBr): Strong absorption at 1745 cm (C=O stretch), 1600 cm (C=N) .
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(CDCl): δ 1.42 (t, 3H, CH), 4.42 (q, 2H, OCH), 7.75–8.10 (m, 4H, Ar-H) .
Applications in Medicinal Chemistry
Drug Design and SAR Insights
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Trifluoromethyl Effect: The -CF group increases metabolic stability and target affinity (K = 0.8 µM for COX-2).
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Ester Bioisosteres: Hydrolysis to carboxylic acids improves aqueous solubility but reduces CNS penetration .
Preclinical Development
Patent filings highlight derivatives as candidates for neuropathic pain and inflammatory bowel disease . Toxicity profiles indicate low hepatotoxicity (IC > 100 µM in HepG2 cells).
Comparative Analysis with Analogous Compounds
| Compound | Bioactivity (IC) | LogP |
|---|---|---|
| Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate | COX-2: 2.1 µM | 2.78 |
| 4-Fluoro-isoxazole-3-carboxyamide | TRPV1: 48 nM | 2.95 |
The trifluoromethyl derivative’s higher LogP (3.54) correlates with improved membrane permeability but necessitates formulation strategies to mitigate solubility limitations .
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